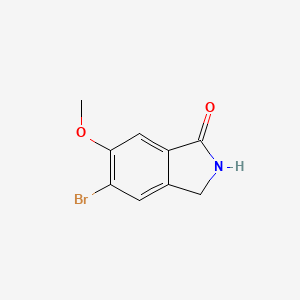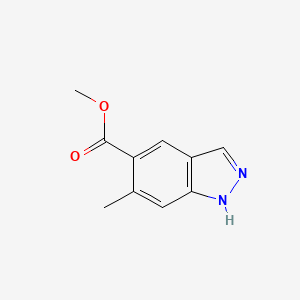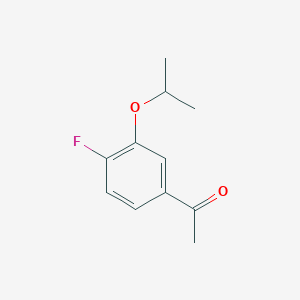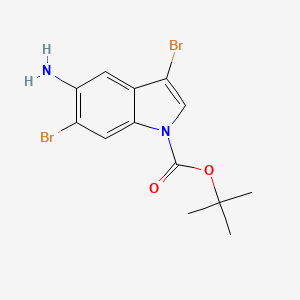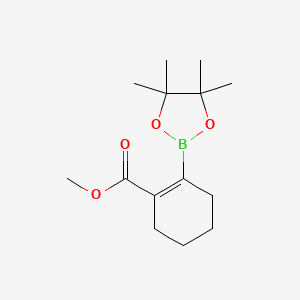
2-(Methoxycarbonyl)-1-cyclohexene-1-boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of boronic esters like “2-(Methoxycarbonyl)-1-cyclohexene-1-boronic acid pinacol ester” involves catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation . This transformation is valuable but not well-known .Chemical Reactions Analysis
Boronic esters like “2-(Methoxycarbonyl)-1-cyclohexene-1-boronic acid pinacol ester” can undergo various chemical reactions. These transformations include oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations . The protodeboronation of these esters was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .Physical And Chemical Properties Analysis
The physical and chemical properties of boronic esters like “2-(Methoxycarbonyl)-1-cyclohexene-1-boronic acid pinacol ester” can vary. For example, the solubility of these compounds in water and organic solvents can be influenced by the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .Applications De Recherche Scientifique
Suzuki–Miyaura Cross-Coupling
2-(Methoxycarbonyl)-1-cyclohexene-1-boronic Acid Pinacol Ester: is a valuable reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a cornerstone in organic chemistry for forming carbon-carbon bonds under mild conditions. The compound’s stability and functional group tolerance make it an ideal candidate for creating complex molecular architectures in pharmaceuticals and materials science.
Protodeboronation Reactions
This compound is used in protodeboronation reactions, which are crucial for the formal anti-Markovnikov hydromethylation of alkenes . Such reactions are significant for modifying the structure of complex molecules, including natural products and potential drug molecules, by removing the boronic ester group in a controlled manner.
Drug Design and Delivery
Boronic esters are considered for the design of new drugs and drug delivery systems. Their role as boron-carriers in neutron capture therapy is particularly noteworthy . The compound’s susceptibility to hydrolysis is a key property that can be exploited in developing prodrugs or in targeted drug release mechanisms.
Organic Synthesis Building Blocks
The compound serves as a building block in organic synthesis, enabling the introduction of boron into molecules . This is essential for subsequent transformations, such as oxidations, aminations, and halogenations, which are pivotal steps in synthesizing a wide array of organic compounds.
Pharmaceutical Intermediates
As a pharmaceutical intermediate, 2-(Methoxycarbonyl)-1-cyclohexene-1-boronic Acid Pinacol Ester is involved in the synthesis of various pharmaceutical agents . Its role in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), is of great importance to the pharmaceutical industry.
Mécanisme D'action
Target of Action
Boronic esters, including pinacol boronic esters, are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . Protodeboronation of pinacol boronic esters is a radical approach that has been developed to functionalize deboronation of alkyl boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The biochemical pathways affected by this compound involve the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The boron moiety can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s important to note that the kinetics of hydrolysis of some phenylboronic pinacol esters is dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction allows for the creation of complex organic compounds from simpler building blocks .
Action Environment
The action of 2-(Methoxycarbonyl)-1-cyclohexene-1-boronic Acid Pinacol Ester is influenced by environmental factors such as pH. The rate of the reaction is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment .
Safety and Hazards
Boronic esters like “2-(Methoxycarbonyl)-1-cyclohexene-1-boronic acid pinacol ester” can pose certain hazards. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment .
Orientations Futures
The future directions for boronic esters like “2-(Methoxycarbonyl)-1-cyclohexene-1-boronic acid pinacol ester” could involve further exploration of their potential applications in drug design and delivery, particularly as boron-carriers suitable for neutron capture therapy . Additionally, more research could be conducted to develop better synthesis methods and to understand their chemical reactions and mechanisms of action in more detail .
Propriétés
IUPAC Name |
methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BO4/c1-13(2)14(3,4)19-15(18-13)11-9-7-6-8-10(11)12(16)17-5/h6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRUKXSEUJSVMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(CCCC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxycarbonyl)-1-cyclohexene-1-boronic Acid Pinacol Ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



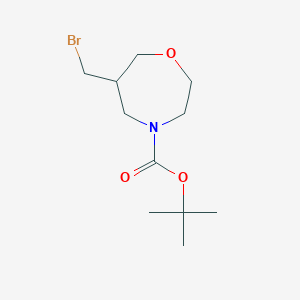
![2-Bromo-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one](/img/structure/B6306109.png)
![8-Chloro-6-fluoroimidazo[1,5-a]pyridine](/img/structure/B6306110.png)
![5,7-Dimethylimidazo[1,5-a]pyridine](/img/structure/B6306122.png)
![6,8-Dimethylimidazo[1,5-a]pyridine](/img/structure/B6306130.png)
